molecular formula C14H19NO3 B12935051 tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate

Cat. No.: B12935051
M. Wt: 249.30 g/mol
InChI Key: UHGRVKQMNJTTRU-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Chemical Reactions Analysis

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate include:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGRVKQMNJTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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